Bromuro de vinilo

Descripción general

Descripción

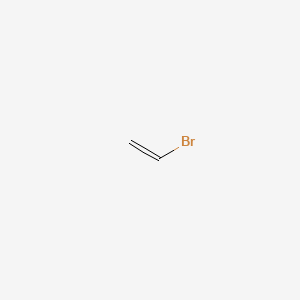

Vinyl bromide, also known as bromoethene, is an organobromine compound with the chemical formula CH₂=CHBr. It is classified as a vinyl halide and is a colorless gas at room temperature. Vinyl bromide is primarily used as a reagent and a comonomer in various chemical processes .

Aplicaciones Científicas De Investigación

Vinyl bromide has several applications in scientific research and industry:

Chemistry: Used as a reagent in organic synthesis and as a comonomer in the production of flame-retardant polymers.

Biology and Medicine: While not widely used in biological or medical applications, vinyl bromide derivatives are sometimes explored for their potential biological activity.

Industry: Employed in the manufacture of synthetic fibers, films, and rubber substitutes.

Mecanismo De Acción

Target of Action

Vinyl bromide, an organobromine compound with the formula CH2=CHBr , is primarily used as a reagent and a comonomer . The primary targets of vinyl bromide are the liver and kidneys, as indicated by acute and chronic studies following inhalation exposure .

Mode of Action

Vinyl bromide interacts with its targets primarily through strong-field ionization . It can also form neutral valence excited-state vinyl bromide through a multiphoton process . The interaction with the strong field primarily results in the population of the first three cationic states . The D3 state is characterized by an ultrafast dissociation of the molecule via C–Br bond rupture within 100 fs .

Biochemical Pathways

Vinyl bromide plays a significant role in the construction of polysubstituted alkenes through transition metal-catalyzed C–C cross-coupling reactions . It can also undergo reactions such as bromination or substitution . For instance, it can react with magnesium to give the corresponding Grignard reagent CH2=CHMgBr .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of vinyl bromide is limited. It’s known that vinyl bromide is a colorless gas at room temperature and is insoluble in water . These properties may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of vinyl bromide’s action primarily involve damage to the liver and kidneys . In high concentrations, it may produce neurological effects such as dizziness and disorientation . Vinyl bromide has also been shown to be a potent carcinogen in rats exposed by inhalation, producing liver ang

Análisis Bioquímico

Biochemical Properties

Vinyl bromide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is metabolized in the liver by cytochrome P450 enzymes, specifically CYP2E1, to form reactive intermediates such as bromoethylene oxide and 2-bromoacetaldehyde . These intermediates can bind to DNA and proteins, leading to mutagenesis and carcinogenesis . The interactions of vinyl bromide with these biomolecules are primarily covalent, resulting in the formation of adducts that can disrupt normal cellular functions.

Cellular Effects

Vinyl bromide has profound effects on various cell types and cellular processes. It primarily targets the liver, where it induces hepatotoxicity and carcinogenesis . Exposure to vinyl bromide can lead to liver angiosarcomas, a type of cancer, in animal models . Additionally, vinyl bromide can cause oxidative stress, leading to alterations in cell signaling pathways, gene expression, and cellular metabolism . These changes can result in cellular dysfunction and contribute to the compound’s carcinogenic potential.

Molecular Mechanism

The molecular mechanism of vinyl bromide involves its metabolic activation by cytochrome P450 enzymes to form reactive intermediates . These intermediates can bind to DNA, causing mutations, and to proteins, leading to enzyme inhibition or activation . The binding interactions are covalent, resulting in the formation of stable adducts that can disrupt normal cellular processes. Vinyl bromide can also induce oxidative stress, further contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of vinyl bromide change over time due to its stability and degradation. Vinyl bromide is relatively stable under standard conditions but can degrade over time, especially when exposed to light and air . Long-term exposure to vinyl bromide in in vitro and in vivo studies has shown persistent liver damage and carcinogenic effects . The compound’s stability and degradation products can influence its long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of vinyl bromide vary with different dosages in animal models. At low doses, vinyl bromide can cause mild liver damage, while higher doses can lead to severe hepatotoxicity and carcinogenesis . Threshold effects have been observed, with significant toxic and adverse effects occurring at concentrations above 10 ppm . Chronic exposure to high doses of vinyl bromide can result in liver angiosarcomas and other cancers in animal models .

Metabolic Pathways

Vinyl bromide is metabolized primarily in the liver through the cytochrome P450 enzyme system, particularly CYP2E1 . The metabolic pathway involves the oxidation of vinyl bromide to bromoethylene oxide, which can rearrange to form 2-bromoacetaldehyde . These reactive intermediates can bind to DNA and proteins, leading to mutagenesis and carcinogenesis. The metabolism of vinyl bromide can also affect metabolic flux and alter metabolite levels in the liver .

Transport and Distribution

Vinyl bromide is transported and distributed within cells and tissues primarily through passive diffusion due to its lipophilic nature . Once inside the cells, it can interact with various biomolecules, including transporters and binding proteins. The distribution of vinyl bromide within tissues is influenced by its chemical properties and the presence of specific transporters that facilitate its uptake and accumulation .

Subcellular Localization

The subcellular localization of vinyl bromide and its metabolites is primarily within the liver cells, where it exerts its toxic effects . The reactive intermediates formed during its metabolism can localize to the nucleus and other organelles, leading to DNA and protein adduct formation . These interactions can disrupt normal cellular functions and contribute to the compound’s carcinogenic potential. The localization of vinyl bromide within specific cellular compartments is influenced by its chemical properties and the presence of targeting signals that direct it to particular organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Vinyl bromide can be synthesized through the dehydrobromination of ethylene dibromide. The reaction involves heating ethylene dibromide in the presence of a base, which results in the formation of vinyl bromide and hydrogen bromide:

CH2Br-CH2Br→CH2=CHBr+HBr

Industrial Production Methods: In industrial settings, vinyl bromide is produced using similar dehydrobromination processes. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to improve yield and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Vinyl bromide undergoes various chemical reactions, including:

Substitution Reactions: Vinyl bromide can react with magnesium to form the corresponding Grignard reagent, vinylmagnesium bromide (CH₂=CHMgBr).

Addition Reactions: It can participate in addition reactions with halogens and hydrogen halides.

Polymerization: Vinyl bromide can be polymerized to form polyvinyl bromide, which is used in various applications.

Common Reagents and Conditions:

Grignard Reagent Formation: Magnesium in dry ether.

Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) under controlled conditions.

Major Products:

Grignard Reagent: Vinylmagnesium bromide.

Polyvinyl Bromide: A polymer used in various industrial applications.

Comparación Con Compuestos Similares

Vinyl Chloride (CH₂=CHCl): Similar to vinyl bromide but contains chlorine instead of bromine. Used extensively in the production of polyvinyl chloride (PVC).

Allyl Bromide (CH₂=CHCH₂Br): Contains an additional methylene group compared to vinyl bromide. Used in organic synthesis as an alkylating agent.

Bromoethane (CH₃CH₂Br): A saturated brominated compound used as an alkylating agent in organic synthesis.

Uniqueness of Vinyl Bromide: Vinyl bromide is unique due to its specific reactivity as a vinyl halide, making it valuable in the synthesis of flame-retardant polymers and as a precursor to various organometallic compounds .

Actividad Biológica

Vinyl bromide (C₂H₃Br) is an organobromine compound primarily used in the production of polyvinyl bromide and other chemical applications. Understanding its biological activity is crucial due to its potential health impacts, particularly as a probable human carcinogen. This article reviews the biological effects, metabolism, and toxicological data associated with vinyl bromide, supported by relevant studies and findings.

Vinyl bromide is a colorless gas with a boiling point of 15.6°C and a molecular weight of 107 g/mol. It is flammable and poses significant risks during industrial handling . Workers in industries such as rubber and plastics manufacturing may be exposed to vinyl bromide through inhalation, leading to various health concerns .

Metabolism and Pharmacokinetics

Vinyl bromide is rapidly absorbed upon inhalation, with studies indicating a blood:air partition coefficient of 4.05 in rats, suggesting higher tissue solubility compared to other vinyl halides like vinyl chloride . The metabolism of vinyl bromide occurs primarily in the liver, where it is processed by cytochrome P450 enzymes, particularly CYP2E1. This metabolic pathway results in the formation of reactive metabolites that can bind irreversibly to proteins and nucleic acids .

Table 1: Metabolism of Vinyl Bromide

| Metabolite | Formation Mechanism | Biological Impact |

|---|---|---|

| Bromoethylene oxide | CYP2E1-mediated oxidation | Alkylation of DNA and proteins |

| 1,N6-ethenoadenosine | Formation from bromoethylene oxide | Potential mutagenic effects |

| Bromoacetaldehyde | Rearrangement from bromoethylene oxide | Cytotoxicity |

Carcinogenicity

Vinyl bromide has been classified as a Group B2 probable human carcinogen based on animal studies. Inhalation exposure has been linked to significant increases in liver angiosarcomas and other tumors in rats . The following findings summarize key research outcomes:

- Liver Tumors : In a two-year study involving rats, exposure to vinyl bromide resulted in liver angiosarcomas at various concentrations (10 ppm to 1250 ppm), with statistically significant increases observed across all exposed groups .

- Other Tumors : Additional tumors included hepatocellular adenomas and squamous-cell carcinomas of the Zymbal gland .

Case Studies

In one notable study, male and female rats were exposed to vinyl bromide at concentrations ranging from 10 ppm to 1250 ppm for six hours daily over two years. The incidence of liver angiosarcomas was significantly higher in exposed groups compared to controls (0/144 controls vs. up to 61/120 at 250 ppm) .

Neurological and Other Health Effects

Acute exposure to high concentrations of vinyl bromide has been associated with neurological symptoms such as dizziness, disorientation, and sleepiness. Chronic exposure primarily affects the liver but may also lead to cardiovascular and respiratory issues .

Table 2: Health Effects of Vinyl Bromide Exposure

| Type of Effect | Description |

|---|---|

| Carcinogenic | Liver angiosarcomas, hepatocellular adenomas |

| Neurological | Dizziness, disorientation, sleepiness |

| Hepatic | Liver damage, foci formation |

| Cardiovascular | Potential heart-related issues |

Propiedades

IUPAC Name |

bromoethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br/c1-2-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLLPKCGLOXCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br, Array | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25951-54-6 | |

| Record name | Poly(vinyl bromide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25951-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8021432 | |

| Record name | Vinyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Boiling point 60 °F. Liquid at low ambient temperatures. Specific gravity 1.51. A suspected carcinogen. Under exposure to fire or heat containers may rupture violently and rocket., Colorless gas or liquid (below 60 degrees F) with a pleasant odor; Note: Shipped as a liquefied compressed gas with 0.1% phenol added to prevent polymerization; [NIOSH], COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless gas or liquid (below 60 °F) with a pleasant odor., Colorless gas or liquid (below 60 °F) with a pleasant odor. [Note: Shipped as a liquefied compressed gas with 0.1% phenol added to prevent polymerization.] | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/199 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/431 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0657.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

60.4 °F at 760 mmHg (NTP, 1992), 15.8 °C @ 760 mm Hg, 15.6 °C, 60.4 °F, 60 °F | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/431 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0657.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

less than 18 °F (NTP, 1992), Flash point <18 °F, ... No flash point by standard tests in air ... ., Flammable gas, <18 °F, NA (Gas) | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/199 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/431 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0657.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), Soluble in chloroform, ethanol, ether, acetone, and benzene, Insol in water @ 20 °C, Solubility in water: none, Insoluble | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Vinyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0657.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.49 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.4933 @ 20 °C, Relative density (water = 1): 1.49, 1.49 (liquid at 60 °F), 1.49 (Liquid at 60 °F), 3.79(relative gas density) | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/431 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0657.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.7 (Air = 1), Relative vapor density (air = 1): 3.7, 3.79 | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/431 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

895 mmHg at 68 °F (NTP, 1992), 1,033 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 119, 1.4 atm | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/431 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0657.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

Simple epoxides such as ethylene oxide, propylene oxide, epichlorohydrin and glycidol are mutagenic and carcinogenic compounds that are important industrial chemicals. Mutagenic and carcinogenic epoxides can also be formed metabolically from Industrially important compounds such as alkenes (ethylene, butadiene, propylene and styrene), vinyl halides (vinyl chloride and vinyl bromide) and other vinyl monomers (acrylonitrile and acrylamide). Simple epoxides react with nucleosides and DNA predominantly by the SN2 mechanism at the most nucleophilic sites (ring nitrogens) in DNA to form 2-hydroxy-2-alkyl adducts. The major hydroxyalkyl adducts that form at N7 of deoxyguanosine and N3 of deoxyadenosine are chemically unstable owing to the presence of a charged quaternary nitrogen at the site of alkylation, and they depurinate spontaneously to remove the charge, forming potentially mutagenic abasic sites. Hydroxyalkylation at N1 of deoxyadenosine and N3 of deoxycytidine also results in the production of charged, unstable species because the pKa increases dramatically after alkylation. The charge can be lost from these adducts by the formation of cyclic adducts, which occurs when there is a good leaving group on the hydroxyalkyl side-chain. Most simple epoxides remove the charge on hydroxyalkyl adducts at N1 of deoxyadenosine and N3 of deoxyxytidine by competitive rearrangements, such as hydrolytic deamination, to form 1-hydroxyalkyl-deoxyinosine and 3-hydroxyalkyl-deoxyuridine adducts and Dimroth rearrangement to form N6-hydroxyalkyl-deoxyadenosine adducts. These rearrangements are facilitated intramolecularly by the formation of cyclic intermediates, with the participation of the hydroxyl group of the hydroxyalkyl side-chain. These adducts are uncharged, stable and potentially mutagenic and are likely to contribute to the biological activity of simple epoxides. | |

| Record name | VINYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Gas under normal atmospheric conditions, colorless liquid under pressure, Colorless gas or liquid (below 60 degrees F) [Note: Shipped as a liquefied compressed gas with 0.1% phenol added to prevent polymerization]. | |

CAS No. |

593-60-2, 4666-78-8 | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vinyl-d3 bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83NRW59KFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VINYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/431 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene, bromo- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KU802C80.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-219.1 °F (NTP, 1992), -137.8 °C, -139.5 °C, -219 °F | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/431 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0657.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and structure of vinyl bromide?

A1: Vinyl bromide has the molecular formula C2H3Br and a molecular weight of 106.965 g/mol. Its structure comprises a two-carbon unit with a double bond, with one of the carbons attached to a bromine atom.

Q2: What spectroscopic data are available for vinyl bromide?

A2: Various spectroscopic techniques have been employed to characterize vinyl bromide. These include:- High-resolution electron energy loss spectroscopy (HREELS): This technique has been used to investigate the adsorption states and reactions of vinyl bromide on silicon surfaces. []- Time-resolved Fourier transform infrared (TRFTIR) emission spectroscopy: This technique has provided insights into the photolysis products of vinyl bromide and their vibrational relaxation dynamics. []- Photoelectron spectroscopy: This method has been used to study the photoionization and photodissociation processes of vinyl bromide. []- Quadrupole coupling constant analysis: This approach, coupled with other spectroscopic data, has been used to derive parameters for molecular orbital calculations of vinyl bromide. []

Q3: Why is vinyl bromide considered a valuable building block in organic synthesis?

A3: Vinyl bromide serves as a versatile precursor for constructing complex molecules due to its ability to participate in various metal-catalyzed cross-coupling reactions. []

Q4: How can vinyl bromide be used to synthesize trisubstituted (E)-vinyl bromides?

A4: Trisubstituted (E)-vinyl bromides can be effectively synthesized through a two-step process:1. Bromination: α,β-unsaturated lactones are brominated.2. Hydrolytic Fragmentation: The resulting dibrominated lactones undergo hydrolytic fragmentation to yield the desired trisubstituted (E)-vinyl bromides. This strategy has proven particularly useful in synthesizing intermediates for natural products like tedanolide. []

Q5: What alternative method exists for synthesizing trisubstituted vinyl bromides with control over stereochemistry?

A5: A Friedel-Crafts-type addition of alkynes to oxocarbenium ions provides a stereoselective route to trisubstituted vinyl bromides. []

Q6: Can vinyl bromide be used to synthesize vinylphosphonate-linked RNA?

A6: Yes, vinyl bromide plays a crucial role in synthesizing vinylphosphonate-linked RNA. 1. Nucleosides with Vinyl Bromide Functionality: Starting from alpha-D-glucose, a series of reactions are performed to introduce a vinyl bromide group at the 5' position of nucleosides. 2. Coupling with H-Phosphonates: These modified nucleosides are coupled with H-phosphonates under palladium-catalyzed conditions to yield the desired vinylphosphonate-linked dinucleotides. This approach holds significant potential for developing novel RNA analogues with potential therapeutic applications. []

Q7: How can vinyl bromide be used in the synthesis of pumiliotoxin alkaloids?

A7: Palladium-catalyzed intramolecular Heck cyclization of vinyl bromides provides access to indolizidines, structural motifs found in pumiliotoxin alkaloids. Interestingly, this reaction involves an inversion of stereochemistry at the trisubstituted double bond, potentially proceeding through a cyclopropyl intermediate. []

Q8: How is computational chemistry employed to study vinyl bromide reactions?

A8: Computational chemistry plays a vital role in understanding the reaction dynamics of vinyl bromide.- Potential Energy Surfaces: Ab initio calculations are used to construct potential energy surfaces, enabling the exploration of reaction pathways and the identification of transition states. [, , ]- Molecular Dynamics Simulations: Classical trajectory calculations on these potential energy surfaces provide insights into the energy disposal among reaction products and help understand the factors influencing reaction rates. [, , , ]- Neural Networks: Neural networks have been successfully employed to create accurate representations of complex potential energy surfaces for vinyl bromide, enabling more efficient and extensive molecular dynamics simulations. [, , ]

Q9: What insights have been gained from computational studies on vinyl bromide decomposition?

A9: Computational studies have revealed intricate details about the decomposition pathways of vinyl bromide:- Competition between Pathways: Vinyl bromide can decompose through multiple pathways, including three-center and four-center HBr elimination and C-Br bond scission. [, ]- Statistical vs. Non-statistical Dynamics: Molecular dynamics simulations, coupled with statistical rate theory calculations, have provided insights into the factors influencing the competition between these pathways and the extent to which vinyl bromide decomposition adheres to statistical behavior. [, ]

Q10: How does the molecular environment influence vinyl bromide decomposition?

A10: Molecular dynamics simulations have shown that the presence of frictional interactions between vinyl bromide and its surroundings can significantly impact its decomposition pathways. These interactions affect the distribution of vibrational energy within the molecule, influencing the branching ratios for different decomposition channels. []

Q11: What are the recommended industrial exposure limits for vinyl bromide?

A11: Based on animal studies, it is recommended that repeated exposure of workers to vinyl bromide should not exceed 500 ppm. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.